BenchChemオンラインストアへようこそ!

1-(Furan-2-ylmethyl)-3-(2-phenoxyethyl)-1-(pyridin-2-ylmethyl)urea

Data availability Evidence gap Research compound

1-(Furan-2-ylmethyl)-3-(2-phenoxyethyl)-1-(pyridin-2-ylmethyl)urea (CAS 1396631-36-9) is an N,N,N'-trisubstituted urea derivative with molecular formula C20H21N3O3 and molecular weight 351.406 g/mol. The compound incorporates three structurally distinct pharmacophoric modules—a furan-2-ylmethyl group, a 2-phenoxyethyl chain, and a pyridin-2-ylmethyl moiety—all directly appended to the central urea core.

Molecular Formula C20H21N3O3
Molecular Weight 351.406
CAS No. 1396631-36-9
Cat. No. B2787545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Furan-2-ylmethyl)-3-(2-phenoxyethyl)-1-(pyridin-2-ylmethyl)urea
CAS1396631-36-9
Molecular FormulaC20H21N3O3
Molecular Weight351.406
Structural Identifiers
SMILESC1=CC=C(C=C1)OCCNC(=O)N(CC2=CC=CC=N2)CC3=CC=CO3
InChIInChI=1S/C20H21N3O3/c24-20(22-12-14-26-18-8-2-1-3-9-18)23(16-19-10-6-13-25-19)15-17-7-4-5-11-21-17/h1-11,13H,12,14-16H2,(H,22,24)
InChIKeyQHNNUQZFTVXNDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Furan-2-ylmethyl)-3-(2-phenoxyethyl)-1-(pyridin-2-ylmethyl)urea (CAS 1396631-36-9): Structural Identity and Procurement Baseline for an Under-Characterized Trisubstituted Urea Research Compound


1-(Furan-2-ylmethyl)-3-(2-phenoxyethyl)-1-(pyridin-2-ylmethyl)urea (CAS 1396631-36-9) is an N,N,N'-trisubstituted urea derivative with molecular formula C20H21N3O3 and molecular weight 351.406 g/mol [1]. The compound incorporates three structurally distinct pharmacophoric modules—a furan-2-ylmethyl group, a 2-phenoxyethyl chain, and a pyridin-2-ylmethyl moiety—all directly appended to the central urea core. Predicted physicochemical properties include a calculated logP of approximately 3.06 and a fraction sp³ of 0.25, as catalogued in the ZINC database [2]. The compound is commercially available from screening-compound suppliers, typically at ≥95% purity, and is intended for laboratory research use only [3]. As of the latest ChEMBL curation cycle, no biological activity has been reported for this compound in any annotated catalogue or peer-reviewed publication [2].

Why 1-(Furan-2-ylmethyl)-3-(2-phenoxyethyl)-1-(pyridin-2-ylmethyl)urea Cannot Be Replaced by Simpler Urea Congeners: Pharmacophore Geography and Selectivity Risk


Within the trisubstituted urea chemical space, biological activity is exquisitely sensitive to the identity, position, and conformational flexibility of each N-substituent [1]. Substituting the furan-2-ylmethyl group with a phenyl or thiophene ring (as in 1-phenethyl-3-(2-phenoxyethyl)-1-(pyridin-2-ylmethyl)urea) alters the heteroatom hydrogen-bonding geometry and π-stacking potential at the N1 position. Replacing the 2-phenoxyethyl chain with a shorter methylene linker or an oxadiazole bridge (as in NK-252) fundamentally changes the N3-side chain's ability to occupy hydrophobic enzyme pockets. Even within the closely related 1-(furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)-3-arylurea sub-series, varying the N3-aryl substituent from phenoxyethyl to 2-chlorophenyl or 2,6-difluorophenyl is known to shift biological profiles across antimicrobial, anticancer, and anti-inflammatory indications [2]. Consequently, generic substitution without retaining all three pharmacophoric elements in their exact connectivity would generate a different chemotype with unpredictable target engagement, selectivity, and potency [3]. The quantitative evidence below, drawn from the closest structurally characterized analogs, illustrates the magnitude of potency cliffs observed across this scaffold class.

Quantitative Evidence Guide for 1-(Furan-2-ylmethyl)-3-(2-phenoxyethyl)-1-(pyridin-2-ylmethyl)urea (CAS 1396631-36-9): Differential Data Relative to Closest Analogs


CRITICAL TRANSPARENCY STATEMENT: Current Limitations of Available Public Quantitative Data for CAS 1396631-36-9

As of the search date, no peer-reviewed publication, patent with disclosed biological data, or authoritative database (PubChem, ChEMBL, BindingDB, DrugBank) contains quantitative activity data—IC50, EC50, Ki, Kd, % inhibition at a defined concentration, or in vivo efficacy—for the exact compound 1-(furan-2-ylmethyl)-3-(2-phenoxyethyl)-1-(pyridin-2-ylmethyl)urea [1][2]. The ZINC database confirms zero annotated biological activities and zero literature references for this compound across three independent substance entries (ZINC000102434380, ZINC000254403045, ZINC000003825059) [1]. Consequently, no direct head-to-head comparison data or cross-study comparable data exist for this specific compound. All differential evidence presented below is classified as either Class-level inference or Supporting evidence, derived from the most structurally proximal analogs for which quantitative data are publicly available. Users should treat any procurement or selection decision as based on projected potential rather than demonstrated differential performance.

Data availability Evidence gap Research compound

Structural Differentiation Analysis: Pharmacophoric Comparison of CAS 1396631-36-9 Against Its Three Closest Chemotype Analogs

The target compound is the only trisubstituted urea currently catalogued that simultaneously presents (i) a furan-2-ylmethyl group at N1, (ii) a pyridin-2-ylmethyl group also at N1 (creating an N1-gem-disubstituted urea), and (iii) a 2-phenoxyethyl group at N3 [1]. The closest analog NK-252 (CAS 1414963-82-8) replaces the N3-phenoxyethyl chain with an N'-(1,3,4-oxadiazol-2-yl) linkage, reducing molecular weight from 351.4 to 285.3 Da and eliminating the flexible ethylene spacer . 1-Aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea derivatives (e.g., compound 7i) position the pyridin-2-ylmethyl group on a thioether linker rather than directly on the urea N1 nitrogen, altering both the urea electronics and the spatial relationship between the pyridine and the central scaffold [2]. The 2-(phenoxyaryl)-3-urea P2Y1 antagonists (e.g., compound 13, IC50 = 0.21 μM) contain a phenoxyaryl group at N2 and a phenylurea at N3 but completely lack the furan moiety [3]. No analog combines all three pharmacophoric elements (furan, phenoxyethyl, and pyridin-2-ylmethyl) in the same molecule.

Structural differentiation Pharmacophore comparison Chemotype uniqueness

Predicted Physicochemical Property Comparison: CAS 1396631-36-9 Versus NK-252 and Representative Diaryl Urea sEH Inhibitors

Using ZINC-calculated properties, the target compound has a predicted logP of 3.06, placing it in a moderately lipophilic range distinct from the more polar NK-252 (predicted logP ~1.5 based on oxadiazole and smaller size) [1]. The target compound's molecular weight (351.4 Da) and fraction sp³ (0.25) indicate a relatively flat, aromatic-rich structure with 3 rotatable bonds contributed by the phenoxyethyl chain, compared to NK-252's more constrained oxadiazole linker (1 rotatable bond in the linker region) [2]. This higher conformational flexibility may influence binding entropy differently across protein targets. Relative to potent diaryl urea sEH inhibitors (e.g., compound B15, IC50 = 0.03 nM, MW typically 400–550 Da), the target compound is substantially smaller, suggesting potential for different target engagement profiles [3]. No experimental solubility, permeability, or metabolic stability data are publicly available for the target compound.

Predicted ADME logP comparison Physicochemical profiling Drug-likeness

Class-Level Biological Potential: Antiproliferative Activity Precedent from Pyridin-2-ylmethyl-Containing Urea Derivatives

The pyridin-2-ylmethyl substituent attached to a urea scaffold has been associated with antiproliferative activity in multiple independent studies. The most directly relevant chemotype, 1-aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea, yielded compound 7i with IC50 values of 1.53 μM (A549), 1.11 μM (HCT-116), and 1.98 μM (PC-3) in 48 h MTT assays [1]. The pyridin-2-ylmethyl group is hypothesized to facilitate metal coordination or hydrogen bonding with key residues in kinase ATP-binding pockets, although the thioether linkage in compound 7i differs from the direct N-alkyl linkage present in the target compound [2]. Separately, 2-(phenoxyaryl)-3-urea derivatives—which share the phenoxy motif with the target compound—demonstrated P2Y1 receptor antagonism with IC50 values of 0.21–0.82 μM and inhibited ADP-mediated platelet aggregation in human blood samples [3]. No direct antiproliferative or P2Y1 data exist for the target compound, and the presence of the furan moiety may redirect activity toward different targets altogether.

Antiproliferative activity Cancer cell lines Pyridin-2-ylmethyl urea Class-level inference

Class-Level Biological Potential: Nrf2-Keap1 Pathway Activation Precedent from Furan-Pyridinylmethyl Urea Chemotypes

The furan-pyridinylmethyl urea pharmacophore has been validated in the Nrf2-Keap1 pathway through NK-252, which carries a furan ring at the N'-oxadiazole position and a pyridin-2-ylmethyl group at the urea N-position [1]. NK-252 demonstrated an EC2 value of 1.36 μM for Nrf2 activation, representing a 15.3-fold improvement over the prototype activator OPZ (EC2 = 20.8 μM) in Huh-7 hepatocellular carcinoma cells . In a NASH rat model, NK-252 downregulated fibrogenic gene expression and increased antioxidant effects [1]. The target compound retains the furan and pyridin-2-ylmethyl groups present in NK-252 but substitutes the oxadiazole bridge with a 2-phenoxyethyl chain. This substitution eliminates the oxadiazole's potential for Keap1 Arg415 interaction while introducing a phenyl ring capable of additional π-stacking and a flexible ethylene spacer that could alter binding kinetics . Whether this structural change preserves, enhances, or abolishes Nrf2 activation is not yet determined.

Nrf2 activation Keap1 Oxidative stress Furan-containing urea

Sourcing and Purity Baseline: Commercial Availability Comparison Between CAS 1396631-36-9 and Its Most Frequently Procured Analogs

The target compound (CAS 1396631-36-9) is commercially available from multiple screening-compound suppliers, typically at ≥95% purity as determined by HPLC [1]. In comparison, NK-252 (CAS 1414963-82-8) is available from specialized bioactive compound suppliers (Tocris, MedChemExpress, Selleck, TargetMol) at ≥98% purity with full Certificate of Analysis and documented biological activity . The antiproliferative urea compound 7i is not commercially catalogued as a discrete product and requires custom synthesis. The 2-(phenoxyaryl)-3-urea P2Y1 antagonists are similarly research compounds not offered as stock items by major suppliers [2]. The target compound occupies an intermediate procurement position: more accessible than custom-synthesis-only analogs, but lacking the validated biological annotation and quality documentation available for NK-252. Price, lead time, and minimum order quantity vary by supplier and must be confirmed at time of inquiry.

Commercial availability Purity comparison Supplier landscape Procurement

Recommended Research Application Scenarios for 1-(Furan-2-ylmethyl)-3-(2-phenoxyethyl)-1-(pyridin-2-ylmethyl)urea (CAS 1396631-36-9) Based on Available Evidence


Chemical Biology Probe Development: Investigating N3-Substituent Effects on Nrf2-Keap1 Pathway Modulation Relative to NK-252

Given the structural homology to NK-252 (furan and pyridin-2-ylmethyl groups conserved), this compound can serve as a matched-pair chemical probe to isolate the contribution of the N3 substituent to Nrf2 activation. By comparing the target compound's activity against NK-252 (EC2 = 1.36 μM in Huh-7 cells [1]) in identical Nrf2 reporter assays, researchers can determine whether the 2-phenoxyethyl chain maintains, enhances, or disrupts Keap1 binding relative to the oxadiazole bridge. This head-to-head comparison would generate the first quantitative structure-activity data for the target compound and contribute to Nrf2 activator pharmacophore models.

Kinase Inhibitor Screening Library Enrichment: Filling an Unoccupied N1-gem-Disubstituted Urea Chemotype Niche

The N1-gem-disubstituted urea configuration (furan-2-ylmethyl and pyridin-2-ylmethyl both on N1) is rare among commercially available kinase inhibitor screening libraries [2]. This compound can be incorporated into diversity-oriented screening decks targeting kinase ATP-binding sites, where the pyridin-2-ylmethyl group may coordinate the hinge-region backbone NH or conserved lysine residue, while the furan and phenoxyethyl groups explore adjacent hydrophobic pockets. The predicted logP of 3.06 places the compound within the optimal lipophilicity range for kinase inhibitor lead-likeness.

Antiproliferative Screening Follow-Up: Extending the Pyridin-2-ylmethyl Urea Chemotype Beyond Thioether-Linked Scaffolds

The 1-aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea class has established antiproliferative activity (IC50 = 1.11–1.98 μM against A549, HCT-116, PC-3 [3]), but the thioether linker introduces metabolic and synthetic liabilities. The target compound replaces the thioether with a direct N-alkyl linkage, offering a chemically distinct scaffold for follow-up antiproliferative screening against the same or expanded cancer cell line panels. Positive activity would validate the direct N-alkyl pyridin-2-ylmethyl urea as a viable antiproliferative chemotype.

Computational Chemistry and Docking Studies: De Novo Target Prediction for a Multi-Pharmacophore Urea Scaffold

With three structurally diverse pharmacophoric groups on a single urea core, this compound is well-suited for computational target fishing and inverse docking studies [4]. The furan ring provides a heteroaromatic hydrogen-bond acceptor, the pyridine offers metal-coordination potential, and the phenoxyethyl chain provides a flexible hydrophobic anchor. Using tools such as SEA, SwissTargetPrediction, or PharmMapper, researchers can generate testable target hypotheses that, when experimentally validated, would provide the first biological annotation for this compound and establish the scaffold's polypharmacology profile.

Quote Request

Request a Quote for 1-(Furan-2-ylmethyl)-3-(2-phenoxyethyl)-1-(pyridin-2-ylmethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.